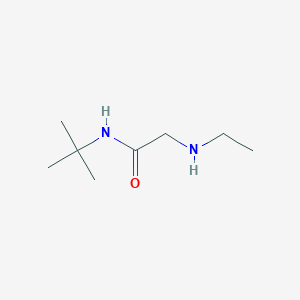

N-tert-butyl-2-(ethylamino)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-tert-butyl-2-(ethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-5-9-6-7(11)10-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRURHOMMYAULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Tert Butyl 2 Ethylamino Acetamide and Analogues

Strategies for Amide Bond Formation in N-tert-butyl-2-(ethylamino)acetamide Synthesis

The formation of the amide bond in this compound is a critical step in its synthesis. This transformation typically involves the coupling of a carboxylic acid or its activated derivative with an amine. luxembourg-bio.com A common approach is the use of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. luxembourg-bio.com

Several classes of coupling reagents are employed for this purpose, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.comiris-biotech.de Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic examples of carbodiimide (B86325) coupling reagents. peptide.com However, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is often necessary to suppress side reactions and reduce racemization, especially when dealing with chiral amino acids. luxembourg-bio.com

More advanced coupling reagents have been developed to improve efficiency and minimize side products. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are known for their high efficiency and rapid reaction times. peptide.com For particularly challenging couplings, including those involving sterically hindered amines or racemization-prone substrates, reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) have proven effective. peptide.com

The Ritter reaction provides an alternative pathway for the synthesis of N-tert-butyl amides from nitriles. nih.govresearchgate.net This method involves the reaction of a nitrile with a source of a tert-butyl carbocation, such as tert-butyl acetate (B1210297), in the presence of a strong acid. nih.gov This approach is particularly useful for synthesizing a broad range of N-tert-butyl amides from various aromatic, alkyl, and α,β-unsaturated nitriles. nih.gov Another novel approach utilizes tert-butyl nitrite (B80452) (TBN) as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under very mild, acid-free conditions. rsc.org

The choice of solvent can also influence the outcome of the amide bond formation. While traditional solvents like DMF and NMP are common, greener alternatives such as Cyrene have been explored for couplings starting from acid chlorides and carboxylic acids. archivepp.com

Interactive Data Table: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Commonly used, often requires additives like HOBt to reduce racemization. luxembourg-bio.compeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU® | Highly reactive, fast reaction times, and good for solid-phase synthesis. iris-biotech.depeptide.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Effective for difficult couplings and N-methyl amino acids. peptide.combachem.com |

Application of Protecting Group Chemistry: Focus on tert-Butyl-Based Approaches in Amide Synthesis

Protecting group chemistry is fundamental in the synthesis of complex molecules like this compound, where multiple reactive functional groups are present. The tert-butyl group and its derivatives, such as the tert-butoxycarbonyl (Boc) group, are widely used for the protection of amines due to their stability under various conditions and their susceptibility to cleavage under specific, mild acidic conditions. bath.ac.ukwikipedia.orgfishersci.co.uk

The Boc group is one of the most common amine protecting groups in organic synthesis. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgfishersci.co.uk This protection strategy is valued for its high yields and mild reaction conditions. fishersci.co.uk The removal of the Boc group is generally accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid in methanol. wikipedia.org However, milder and more selective deprotection methods have been developed. For instance, a catalytic amount of Cu(OTf)₂ can be used for the mild cleavage of the tert-butyl group from N,N-disubstituted amides. bath.ac.ukresearchgate.net This method offers an advantage over strong acids, especially when other sensitive functional groups are present in the molecule. bath.ac.uk

The direct use of the tert-butyl group as an N-protecting group for amides is another viable strategy. bath.ac.uk While removal of a simple alkyl group like tert-butyl traditionally requires harsh conditions, recent advancements have introduced milder catalytic methods for its cleavage. bath.ac.uk For example, Cu(OTf)₂ has been shown to catalytically cleave the N-tert-butyl group from tertiary amides at room temperature. bath.ac.uk

In the context of synthesizing this compound, a Boc group could be used to protect the ethylamino nitrogen, allowing for the selective formation of the amide bond with the primary amine. Subsequent deprotection would then yield the final product.

Interactive Data Table: Common tert-Butyl-Based Protecting Groups and Deprotection Methods

| Protecting Group | Reagent for Protection | Common Deprotection Reagents | Key Features |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl | Widely used, stable to many reagents, cleaved under acidic conditions. wikipedia.orgfishersci.co.uk |

| tert-Butyl | N/A (introduced via other methods) | Strong acids (e.g., TFA), Cu(OTf)₂ (catalytic) | Simple alkyl protecting group; catalytic deprotection offers mild conditions. bath.ac.ukacs.org |

Regio- and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound often requires control over regioselectivity and stereoselectivity. Regioselectivity pertains to the control of the position of chemical reactions on a molecule with multiple reactive sites, while stereoselectivity refers to the preferential formation of one stereoisomer over another. ethz.ch

In the synthesis of derivatives, regioselective reactions can be employed to introduce functional groups at specific positions on the molecule. For instance, C-H bond functionalization using reagents like tert-butyl nitrite can achieve regioselective nitrosylation of certain heterocyclic systems, which could be precursors or analogues of the target molecule. researchgate.netnih.gov

Stereoselective synthesis is crucial when the target molecule contains chiral centers and a specific enantiomer or diastereomer is desired. ethz.ch Asymmetric synthesis strategies are employed to achieve this control. These strategies can involve the use of a chiral pool (starting with an enantiomerically pure material), chiral auxiliaries (a temporary chiral group that directs the stereochemistry of a reaction), or chiral catalysts. ethz.ch

For example, in the synthesis of chiral amide derivatives, asymmetric Darzens reactions have been developed using chiral titanium complexes to produce cis-glycidic amides with high diastereo- and enantioselectivity. organic-chemistry.org Furthermore, the development of racemization-free coupling reagents is a significant area of research for the synthesis of chiral amides and peptides. rsc.org Reagents like Boc-Oxyma have been shown to be effective for racemization-free amidation reactions. researchgate.net

Dynamic kinetic resolution (DKR) is another powerful technique that combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. mdpi.com Metal/lipase co-catalyzed DKR has been successfully applied to the synthesis of enantiopure esters, a strategy that could be adapted for the synthesis of chiral amide precursors. mdpi.com

Development of Scalable and Efficient Synthetic Pathways for Acetamide (B32628) Intermediates

The development of scalable and efficient synthetic pathways is essential for the large-scale production of this compound and its intermediates. nih.gov This involves optimizing reaction conditions to maximize yield, minimize waste, and ensure the process is economically viable.

One approach to improving scalability is the use of robust and readily available starting materials and reagents. The Ritter reaction, for instance, offers a scalable procedure for converting nitriles to N-tert-butyl amides using tert-butyl acetate and acetic acid. nih.gov This reaction has a broad scope and can be applied to various nitriles. nih.gov

Process optimization also plays a key role. For example, in the preparation of di-n-propyl acetamide, a structural analogue, the hydrolysis of the corresponding acetonitrile (B52724) was optimized by carefully controlling the concentration of sulfuric acid, the temperature, and the reaction time to achieve high yields. google.com Similarly, synthetic routes for other acetamide derivatives have been improved by moving away from hazardous reagents like dimethylsulfate and thionyl chloride towards safer and more efficient methods. google.com

The choice of catalyst can also significantly impact the efficiency and scalability of a synthesis. The development of environmentally friendly and reusable catalysts is an active area of research. For instance, tannic acid has been used as a catalyst for the synthesis of acetamide derivatives under solvent-free conditions, offering a greener alternative to traditional methods. archivepp.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of N-tert-butyl-2-(ethylamino)acetamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity.

In ¹H NMR, the distinct electronic environments of the protons result in characteristic chemical shifts. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region. The ethyl group would present as a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group) due to spin-spin coupling. The methylene (B1212753) protons adjacent to the carbonyl group would likely appear as a singlet, while the N-H protons of the secondary amine and the secondary amide would appear as broad signals whose chemical shifts can be solvent-dependent.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the quaternary carbon and methyl carbons of the tert-butyl group, the two carbons of the ethyl group, and the methylene carbon.

Furthermore, NMR is crucial for studying the conformational dynamics of amides. researchgate.netscielo.br Due to the partial double-bond character of the C-N amide bond, rotation is restricted, which can lead to the existence of cis (E) and trans (Z) rotamers. scielo.br Variable temperature NMR experiments can be employed to study the energy barrier of this rotation. If the rotational barrier is high enough, separate signals for each conformer may be observed at room temperature. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and actual experimental shifts may vary based on solvent and other conditions.

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| tert-Butyl (-C(CH₃)₃) | ~1.3 (singlet, 9H) | ~28 (methyls), ~51 (quaternary) |

| Ethyl (-CH₂CH₃) | ~1.1 (triplet, 3H), ~2.6 (quartet, 2H) | ~15 (methyl), ~45 (methylene) |

| Methylene (-CH₂CO-) | ~3.2 (singlet, 2H) | ~55 |

| Amide (CO-NH) | ~6.0-8.0 (broad singlet, 1H) | - |

| Amine (NH-CH₂-) | ~1.5-3.0 (broad singlet, 1H) | - |

| Carbonyl (-C=O) | - | ~170 |

Mass Spectrometry (MS) in Elucidating Molecular Architecture of this compound and its Derivatives

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis. The molecular formula of the compound is C₈H₁₈N₂O, corresponding to a monoisotopic mass of approximately 158.14 Da. uni.lu

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 158. Under electrospray ionization (ESI), common adducts such as the protonated molecule [M+H]⁺ at m/z 159.15 and the sodium adduct [M+Na]⁺ at m/z 181.13 would be expected. uni.lu

Electron ionization (EI) would induce characteristic fragmentation patterns that provide structural insights. Alpha-cleavage is a dominant fragmentation pathway for amines and amides. libretexts.org Cleavage adjacent to the nitrogen atoms is expected. A particularly prominent fragmentation pathway for molecules containing a tert-butyl group is the formation of the highly stable tert-butyl carbocation at m/z 57, or the loss of isobutylene (B52900) (C₄H₈) from the molecular ion. pearson.comdoaj.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [C₈H₁₈N₂O]⁺ | Molecular Ion (M⁺) | 158 |

| [C₄H₉]⁺ | tert-butyl cation | 57 |

| [M - C₄H₈]⁺ | Loss of isobutylene | 102 |

| [M - C₂H₅]⁺ | Loss of ethyl radical | 129 |

| [CH₃CH₂NHCH₂CO]⁺ | Cleavage of amide C-N bond | 86 |

| [CH₃CH₂NHCH₂]⁺ | Alpha-cleavage at carbonyl | 58 |

X-ray Crystallography for Definitive Solid-State Structural and Conformational Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Should a suitable single crystal of this compound be grown, this technique could provide unequivocal data on its molecular geometry.

The analysis would yield precise bond lengths, bond angles, and torsion angles. Of particular interest would be the determination of the amide bond's conformation (whether it is cis or trans in the crystal lattice) and the planarity of the amide group. The crystal structure would also reveal the orientation of the tert-butyl and ethyl substituents relative to the core of the molecule and detail any intermolecular interactions, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen, which dictate the crystal packing.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of this compound and for its separation from potential impurities, starting materials, or byproducts. A reversed-phase HPLC method would typically be employed for a molecule of this polarity.

In a typical setup, the compound would be passed through a stationary phase column, such as a C18 (octadecylsilyl), with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier (e.g., trifluoroacetic acid or formic acid) is often added to the mobile phase to ensure sharp peak shapes by protonating the amine functionalities. The compound would be detected using a UV detector, likely at a low wavelength (~210 nm) due to the presence of the amide chromophore. The purity of the sample is determined by the relative area of the main peak corresponding to the compound. A single, sharp, and symmetrical peak is indicative of high purity.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of specific chemical bonds.

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the secondary amine and secondary amide would appear as distinct bands in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching of the ethyl and tert-butyl groups would be observed just below 3000 cm⁻¹. The most prominent peak is typically the C=O stretching vibration of the amide group (Amide I band), which is expected in the 1630-1680 cm⁻¹ region. researchgate.net Another characteristic amide absorption, the N-H bend (Amide II band), would be found around 1510-1570 cm⁻¹. The position of these bands, particularly the N-H and C=O stretches, can be sensitive to hydrogen bonding, providing insights into the compound's intermolecular interactions in its measured state (e.g., solid, liquid, or solution). researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine/Amide N-H | Stretch | 3300 - 3500 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

| C-N | Stretch | 1000 - 1250 |

Computational Chemistry and Molecular Modeling of N Tert Butyl 2 Ethylamino Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and chemical behavior of N-tert-butyl-2-(ethylamino)acetamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the properties of molecular systems. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional structure. nih.govnih.gov

The process begins with geometry optimization, where an algorithm, such as Berny's optimization algorithm, systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. nih.govmasjaps.com The successful optimization results in a stable conformation, which is confirmed by a subsequent vibrational frequency analysis. masjaps.com A true energy minimum is verified by the absence of any imaginary frequencies, which would otherwise indicate a saddle point or transition state. nih.govmdpi.com

This analysis also yields theoretical vibrational spectra (e.g., Infrared and Raman). researchgate.net The calculated frequencies can be assigned to specific molecular motions, such as the stretching of C=O, C-N, and N-H bonds, or the bending and torsional modes of the ethyl and tert-butyl groups. nih.gov Potential energy distribution (PED) analysis is often used to precisely assign these vibrational modes. nih.gov

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations Note: These are illustrative values based on typical bond lengths and angles for similar functional groups.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Amide Carbonyl) | ~1.25 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Angle | O=C-N (Amide) | ~122° |

| Dihedral Angle | C-N-C-C (Ethyl Group) | Variable (Conformation Dependent) |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a foundational, albeit less accurate, description compared to more advanced post-HF methods. While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking and providing a fundamental understanding of molecular behavior. For this compound, these methods can be used to calculate electronic energies and molecular orbitals, offering a baseline for comparison with results from DFT and other computational approaches. nih.gov

From the optimized molecular structure, a variety of quantum chemical descriptors can be calculated to predict the reactivity and electronic characteristics of this compound. dergipark.org.tr

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. ekb.eg The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

Global Chemical Reactivity Descriptors: Based on HOMO and LUMO energies, descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated. researchgate.netdergipark.org.tr These values quantify the molecule's tendency to attract electrons and its resistance to changes in electron distribution, providing a quantitative measure of its reactivity.

Table 2: Illustrative Quantum Chemical Descriptors for this compound Note: These values are hypothetical and serve to illustrate the output of quantum chemical calculations.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | +1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.5 D | Indicates a polar molecule. |

| Electrophilicity Index (ω) | 0.9 eV | Measures the propensity to accept electrons. |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility of larger molecules over time. nih.gov These methods use classical physics and force fields—sets of parameters that define the energy of a molecule as a function of its geometry—to simulate atomic motion.

For this compound, MD simulations can map its conformational landscape by simulating its dynamic behavior in a given environment (e.g., in a vacuum or solvent). nih.gov These simulations can reveal the preferred conformations, the energy barriers between them, and the pathways of conformational transitions, providing a dynamic picture of the molecule's flexibility. nih.gov

In Silico Conformational Analysis of this compound and Its Flexible Fragments

This compound possesses several rotatable bonds, leading to a high degree of conformational freedom. The key flexible fragments include the tert-butyl group and the ethylamino side chain. In silico conformational analysis systematically explores the potential energy surface by rotating these fragments around their connecting single bonds. This analysis helps identify local and global energy minima, corresponding to the most stable conformers of the molecule. Understanding the preferred shapes of the molecule is crucial as conformational changes can significantly impact its biological activity and physical properties.

Integration of Computational Approaches with Machine Learning for Chemical Space Exploration

The integration of computational chemistry with machine learning (ML) has revolutionized chemical research. mdpi.com Data generated from quantum chemical calculations and molecular dynamics simulations for this compound and related compounds can be used to train ML models. mdpi.comnih.gov These models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, learn the relationship between molecular structure (represented by descriptors or fingerprints) and specific properties. mdpi.com

Once trained, these ML models can rapidly predict the properties of thousands of new, hypothetical molecules, enabling a vast exploration of chemical space. mdpi.comnih.gov This approach is invaluable for designing new derivatives of this compound with optimized properties, significantly accelerating the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Structure Activity Relationship Sar and Pharmacophore Delineation of N Tert Butyl 2 Ethylamino Acetamide Analogues

Elucidation of Structural Features Influencing Biological Activities of N-tert-butyl-2-(ethylamino)acetamide Derivatives

The biological activity of this compound derivatives is intrinsically linked to specific structural features. The core structure can be deconstructed into three main components: the N-tert-butyl group, the ethylamino moiety, and the central acetamide (B32628) linker. Modifications to each of these regions can significantly modulate the compound's pharmacological profile.

The N-tert-butyl group is a critical feature, providing significant steric bulk and lipophilicity. This bulky, non-polar group can influence how the molecule fits into a biological target's binding pocket and its ability to cross cell membranes. In studies of related N-substituted acetamides, the size and nature of the N-substituent are often pivotal for activity. For instance, in a series of N-(2-(tert-butylamino)-2-oxoethyl)-2,2-dichloro-N-aryl(alkyl) acetamide derivatives tested for anticancer activity, the presence of the tert-butyl group was a constant feature, suggesting its importance for the desired effect. researchgate.net

The (ethylamino) moiety introduces a secondary amine, which can act as a hydrogen bond donor and possesses a basic nitrogen atom that can be protonated at physiological pH. This feature can be crucial for forming ionic interactions or hydrogen bonds with amino acid residues in a target protein, such as an enzyme or receptor.

The acetamide linker (-C(=O)-CH2-) serves as the backbone of the molecule. The amide group itself is a key pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). The spatial arrangement and rigidity of this linker are vital for orienting the terminal N-tert-butyl and ethylamino groups correctly for optimal interaction with a biological target. Studies on N,N-acetamide disubstituted pyrazolopyrimidines have shown that modifications at the terminal acetamide can introduce diverse chemical groups without sacrificing binding affinity, highlighting the linker's role in presenting functional groups. wustl.edunih.gov

Research on various acetamide derivatives has consistently shown that the nature of substituents dramatically impacts biological outcomes, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.net For example, in a study of N-(substituted phenyl)-2-chloroacetamides, the introduction of electron-withdrawing groups on the phenyl ring enhanced antimicrobial activity. nih.gov While not direct analogues, these findings underscore the principle that substitutions on the core acetamide scaffold are a key determinant of bioactivity.

Table 1: Influence of Structural Modifications on the Biological Activity of Related Acetamide Derivatives

| Compound Series | Key Structural Feature Modified | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| N-(2-(tert-butylamino)-2-oxoethyl)-2,2-dichloro-N-aryl(alkyl) acetamides | Substitution on the N-aryl/alkyl group | Modulated cytotoxic effects against human cancer cell lines (A549, MCF-7, MDA-MB-231). | researchgate.net |

| N-(substituted phenyl)-2-chloroacetamides | Substituents on the phenyl ring (e.g., -Br, -Cl, -NO2) | Electron-withdrawing groups generally improved antimicrobial activity against S. aureus, E. coli, and C. albicans. | nih.gov |

| Pyrazolopyrimidine Acetamides | N,N-disubstitutions on the terminal acetamide | Allowed for the introduction of diverse chemical moieties while maintaining high affinity for the translocator protein (TSPO). | wustl.edunih.gov |

| 2-Mercaptobenzothiazole (B37678) Acetamides | Linkage of 2-mercaptobenzothiazole to various aryl amines | Certain substitutions resulted in significant antibacterial activity comparable to levofloxacin. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel molecules and optimizing lead compounds.

Development of Predictive Models for In Vitro Biological Efficacy

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 or EC50 values) is compiled. mdpi.com For each compound, a set of numerical parameters, known as molecular descriptors, are calculated to quantify various aspects of their chemical structure. tandfonline.com Mathematical models are then generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) to correlate the descriptors with biological activity. nih.govresearchgate.net

The robustness and predictive power of the resulting model are assessed through rigorous internal and external validation techniques. nih.gov For instance, in a QSAR study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza virus agents, both MLR and ANN models were developed and validated, demonstrating good predictive capabilities. researchgate.net Similarly, QSAR models for acetamidosulfonamide derivatives showed high correlation coefficients for antioxidant activities, indicating their predictive strength. nih.govresearchgate.net Such models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted efficacy.

Identification of Key Molecular Descriptors Governing Biological Responses

Molecular descriptors are at the heart of QSAR modeling, as they encode the structural information that determines a molecule's activity. pharmatutor.org These descriptors can be categorized based on the properties they represent, such as electronic, steric, hydrophobic, and topological features. mdpi.com

In various QSAR studies on acetamide-related compounds, several classes of descriptors have been identified as being particularly influential:

Lipophilicity Descriptors (e.g., LogP): This descriptor quantifies a compound's hydrophobicity, which affects its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. nih.gov

Electronic Descriptors (e.g., Hammett constants, ionization potential): These describe the electron-donating or -withdrawing nature of substituents and the distribution of charges within the molecule, which are crucial for electrostatic interactions. nih.gov

Steric/Topological Descriptors (e.g., Molecular Weight, Polar Surface Area (PSA)): These relate to the size, shape, and branching of the molecule. PSA, for example, is often correlated with a molecule's permeability and transport characteristics. nih.govnih.gov

Constitutional Descriptors (e.g., count of hydrogen bond donors/acceptors): These simple counts of specific atoms and functional groups are fundamental for defining a molecule's capacity for specific interactions like hydrogen bonding. pharmatutor.org

A QSAR study on potential MGMT inactivators identified the status of nitrogen atoms, the presence of aliphatic primary amino groups, and the number of hydrogen bond donors as key factors governing inactivation ability. nih.gov Another study on antibacterial agents found that adjacency matrix descriptors and Moreau-Broto autocorrelation descriptors were important for predicting activity. mdpi.com

Table 2: Key Molecular Descriptors and Their Significance in QSAR Models of Bioactive Compounds

| Descriptor Type | Example Descriptor | Physicochemical Significance | Reference |

|---|---|---|---|

| Lipophilicity | LogP / LogD | Represents the hydrophobicity of a molecule, influencing membrane permeability and binding to hydrophobic targets. | nih.gov |

| Electronic | Ionization Potential | Relates to the energy required to remove an electron; influences charge-transfer interactions and reactivity. | nih.gov |

| Steric | Molecular Weight (MW) | A measure of molecular size, affecting how a compound fits into a binding site. | nih.gov |

| Topological | Polar Surface Area (PSA) | Sum of surfaces of polar atoms; correlates with permeability and transport across membranes. | nih.gov |

| Constitutional | Hydrogen Bond Donor/Acceptor Count | Quantifies the potential for forming hydrogen bonds, which are critical for specific drug-target interactions. | nih.govpharmatutor.org |

Pharmacophore Hypothesis Generation for this compound-Related Bioactive Compounds

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. pharmacophorejournal.com Pharmacophore modeling is a crucial tool in drug discovery for identifying new chemical entities with potential biological activity by searching databases for molecules that match the required features. researchgate.net

For the this compound scaffold, a hypothetical pharmacophore can be generated based on its key functional groups. The essential features would likely include:

A Hydrophobic (H) feature: Represented by the bulky and non-polar N-tert-butyl group. This feature would likely occupy a hydrophobic pocket within the target's binding site.

A Hydrogen Bond Donor (D) feature: The N-H group of the secondary ethylamino moiety can serve as a hydrogen bond donor.

A Hydrogen Bond Acceptor (A) feature: The carbonyl oxygen (C=O) of the acetamide linker is a strong hydrogen bond acceptor.

A Hydrogen Bond Donor (D) feature: The N-H group of the acetamide linker can also act as a hydrogen bond donor.

A Positive Ionizable (P) feature: The nitrogen of the ethylamino group can be protonated, allowing for potential ionic interactions.

The spatial arrangement of these features is critical. A successful pharmacophore hypothesis would define the precise 3D orientation and distances between these points. For example, a study on N-phenyl-2,2-dichloroacetamide analogues as anticancer agents involved developing a pharmacophore model to optimize the structural requirements for potent activity. researchgate.net Similarly, a pharmacophore containing benzamide-acetamide was explored for urease inhibitors. nih.gov These studies demonstrate how identifying common chemical features among active molecules can lead to a robust hypothesis for guiding the design of new, more potent derivatives. pharmacophorejournal.comresearchgate.net

Comparative Structure-Activity Studies with Structurally Related Acetamide Chemotypes

The acetamide core is a versatile scaffold found in a wide array of biologically active compounds. researchgate.net Comparing the SAR of this compound analogues with other acetamide chemotypes provides a broader understanding of how structural variations influence the pharmacological profile.

N-Aryl Acetamides: In this class, an aromatic ring is attached to the acetamide nitrogen. As seen with N-(substituted phenyl)-2-chloroacetamides, the electronic properties of substituents on the aryl ring are a major determinant of antimicrobial activity. nih.gov This contrasts with the N-tert-butyl group, which primarily contributes steric and hydrophobic properties.

Acetamide-Sulfonamides: This chemotype incorporates a sulfonamide group, often leading to potent enzyme inhibitory activity. For instance, various acetamide-sulfonamide conjugates have been developed as urease inhibitors. nih.govmdpi.comacs.org The sulfonamide moiety provides strong hydrogen bonding capabilities and an acidic character not present in the this compound scaffold.

2-Thio-Substituted Acetamides: Derivatives such as N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamides have shown analgesic activity. nih.gov The introduction of a sulfur atom and heterocyclic rings like benzothiazole and tetrazole creates a distinct electronic and steric profile, directing the molecule towards different biological targets.

Acetamides with Complex Heterocyclic Systems: Compounds where the acetamide group is attached to larger ring systems, like the pyrazolopyrimidine scaffold in TSPO ligands, often derive their specificity from the shape and electronic properties of the larger heterocycle. wustl.edunih.gov In these cases, the acetamide moiety often acts as a linker to a secondary pharmacophoric group that fine-tunes binding affinity and physicochemical properties.

This comparative analysis highlights the modularity of the acetamide scaffold. While the core amide group provides essential hydrogen bonding features, the nature of the substituents—be it a bulky alkyl group (tert-butyl), an aryl ring, a sulfonamide, or a complex heterocycle—ultimately dictates the specific biological activity and potency of the molecule.

Table 3: Comparative Overview of Different Acetamide Chemotypes

| Acetamide Chemotype | Key Structural Moiety | Primary Biological Activity Reported | Reference |

|---|---|---|---|

| N-Alkyl-2-(amino)acetamides | N-tert-butyl group, secondary amine | (Hypothetical based on scaffold) | - |

| N-Aryl Acetamides | Substituted phenyl ring on amide nitrogen | Antimicrobial | nih.gov |

| Acetamide-Sulfonamides | Sulfonamide group linked to an aryl ring | Urease Inhibition, Antioxidant | nih.govmdpi.com |

| 2-Thio-Acetamides | Thioether linkage and heterocyclic rings | Analgesic, Antimicrobial | nih.govnih.gov |

| Pyrazolopyrimidine Acetamides | Pyrazolopyrimidine core | TSPO Ligands (Imaging/Therapy) | wustl.edunih.gov |

In Vitro Pharmacological and Mechanistic Investigations of N Tert Butyl 2 Ethylamino Acetamide

Molecular Target Engagement and Modulatory Effects: A Data Deficit

There is currently no publicly available research detailing the specific molecular targets of N-tert-butyl-2-(ethylamino)acetamide.

Enzyme Inhibition and Activation Profiling

A thorough search of scientific literature did not yield any studies that have profiled this compound against a panel of enzymes. Consequently, there is no data to report on its potential inhibitory or activatory effects on any specific enzyme classes.

Receptor Binding and Functional Modulation Studies

Information regarding the binding affinity and functional modulation of this compound at various receptors is not present in the available scientific literature. Radioligand binding assays or functional assays to determine its agonist, antagonist, or allosteric modulator properties have not been reported.

Ion Channel Interactions in In Vitro Systems

Similarly, there is a lack of published data on the interaction of this compound with any ion channels. Electrophysiological or ion flux assays to characterize its potential effects on voltage-gated or ligand-gated ion channels have not been documented.

Cellular Level Biological Response Assessment (Non-Clinical): Unexplored Territory

The effects of this compound at the cellular level remain uninvestigated in non-clinical, in vitro settings.

Evaluation of Cellular Viability and Morphological Changes in Relevant Cell Lines (e.g., neuroblastoma SH-SY5Y cells)

No studies were found that have assessed the impact of this compound on the viability or morphology of any cell lines, including the neuroblastoma SH-SY5Y cell line, which is a common model in neuropharmacological research. Therefore, data on its potential cytotoxicity or cytostatic effects are unavailable.

Investigation of Intracellular Signaling Pathways and Biomarker Modulation (e.g., oxidative stress)

The influence of this compound on intracellular signaling cascades or its ability to modulate biomarkers, such as those related to oxidative stress, has not been reported in the scientific literature.

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Currently, there is a notable absence of published research specifically detailing the in vitro molecular interactions of this compound with biological macromolecules such as proteins or DNA. Comprehensive searches of scientific literature and databases have not yielded studies that have investigated the binding affinities, specific molecular targets, or mechanisms of interaction for this particular chemical compound.

While direct experimental or computational data for this compound is unavailable, the broader class of acetamide (B32628) derivatives has been the subject of numerous pharmacological studies. These investigations have revealed that the acetamide scaffold can serve as a versatile framework for designing molecules that interact with a wide array of biological targets. For instance, various N-substituted acetamide derivatives have been synthesized and evaluated for their potential to bind to enzymes, receptors, and even nucleic acids.

Studies on other acetamide-containing compounds have demonstrated interactions with protein targets through various mechanisms. For example, different series of acetamide derivatives have been explored as inhibitors of enzymes such as the SARS-CoV 3CL protease and Factor VIIa. In these cases, the interactions are typically governed by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues within the active site of the protein. The specific nature and strength of these interactions are highly dependent on the substituents attached to the core acetamide structure.

Similarly, while no studies have directly examined the interaction of this compound with DNA, some acetamide derivatives have been investigated for their potential to bind to nucleic acids. The mode of binding for such compounds can range from intercalation between base pairs to groove binding, and is influenced by the molecule's structure, size, and electronic properties.

It is important to emphasize that any potential molecular interactions of this compound with biological macromolecules remain speculative without direct experimental evidence. Future research, including molecular docking studies, biophysical binding assays (such as surface plasmon resonance or isothermal titration calorimetry), and co-crystallization experiments, would be necessary to elucidate the specific molecular targets and binding modes of this compound.

Applications in Chemical Biology and Pre Clinical Drug Discovery Research

N-tert-butyl-2-(ethylamino)acetamide as a Tool Compound for Probing Biological Systems

In chemical biology, small molecules serve as powerful tools to investigate and manipulate complex biological processes. researchgate.net While specific research designating this compound as a tool compound is not extensively documented, its structure is representative of the types of molecules used for such purposes. Tool compounds are essential for target identification and validation, allowing researchers to study the effects of modulating a specific protein or pathway in a cellular or organismal context. researchgate.net

The utility of a molecule like this compound as a chemical probe lies in its potential for selective interaction with biological targets. The secondary amine and amide functionalities can participate in hydrogen bonding, while the alkyl groups can engage in hydrophobic interactions within protein binding pockets. By synthesizing a focused library of analogs and testing their effects in phenotypic or target-based assays, researchers can identify potent and selective binders. These "tool" compounds can then be used to elucidate the function of a novel biological target, map signaling pathways, and validate the target's relevance to a disease state before embarking on a full-scale drug discovery program.

Design and Synthesis of this compound Scaffolds for Lead Generation

The generation of new lead compounds in drug discovery often begins with a central chemical scaffold that can be systematically modified to create a library of diverse molecules. The this compound structure is amenable to various synthetic strategies for library generation, including multi-component reactions that allow for rapid diversification. nih.gov

One such approach is the Ugi multi-component condensation reaction, which can rapidly combine an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to generate complex acetamide (B32628) derivatives. nih.gov To create a library around the this compound scaffold, one could vary the components as illustrated in the table below. This strategy enables the exploration of structure-activity relationships (SAR) by systematically altering different parts of the molecule to identify key interactions that drive biological activity.

| Component Type | Core Structure Moiety | Example Reactants for Library Synthesis |

|---|---|---|

| Isocyanide | Forms the N-tert-butyl amide | tert-Butyl isocyanide |

| Amine | Provides the ethylamino group | Ethylamine, Propylamine, Cyclopropylamine |

| Aldehyde | Forms the acetamide backbone | Formaldehyde, Acetaldehyde |

| Carboxylic Acid | Introduces diversity (R-group) | Formic acid, Acetic acid, various substituted benzoic acids |

The synthesis of such libraries provides a collection of related but distinct molecules, which can then be screened for desired biological activity, forming the basis for a lead generation campaign.

High-Throughput Screening and Encoded Library Technologies in the Discovery of New this compound Leads

Once a diverse library of compounds based on the this compound scaffold is synthesized, high-throughput screening (HTS) is employed to identify initial "hits." HTS utilizes automated robotics and sensitive detection methods to test tens of thousands to millions of compounds against a specific biological target in a rapid and cost-effective manner. sbpdiscovery.org These assays can be biochemical (e.g., measuring enzyme inhibition) or cell-based (e.g., measuring changes in cell viability or reporter gene expression). sbpdiscovery.org

A more advanced approach for exploring vast chemical space is DNA-Encoded Library (DEL) technology. mdpi.comresearchgate.netnih.govbohrium.com In this method, each unique chemical compound in a library, potentially containing billions of molecules, is tagged with a unique DNA barcode. bohrium.com The entire library is incubated with a target protein in a single tube. researchgate.net Non-binding molecules are washed away, and the DNA barcodes of the remaining "hit" compounds are amplified by PCR and identified through high-throughput sequencing. researchgate.netbohrium.com This technology allows for the screening of immense chemical diversity, far exceeding traditional HTS, to find novel starting points for medicinal chemistry programs that could be based on the this compound scaffold. mdpi.comnih.gov

The key steps in a typical DEL screening process are outlined below:

Library Incubation: The DNA-encoded library is mixed with an immobilized target protein. researchgate.net

Affinity Selection: Non-binding and weakly interacting compounds are removed through a series of washing steps. researchgate.net

Hit Elution: The compounds that remain bound to the target are released.

Identification: The DNA tags of the eluted binders are amplified and sequenced to reveal their chemical structures. bohrium.com

These powerful screening technologies are crucial for identifying initial leads from large and diverse chemical collections.

Lead Optimization Strategies Informed by this compound Research

Following the identification of initial hits from HTS or DEL screening, the process of lead optimization begins. This iterative medicinal chemistry effort aims to improve the potency, selectivity, and pharmacokinetic properties of the initial compound to generate a clinical candidate. Research on various acetamide derivatives provides insights into effective optimization strategies. nih.govnih.gov

Structure-activity relationship (SAR) studies are central to this process. By making systematic modifications to the lead scaffold, chemists can determine which molecular features are critical for biological activity. For a lead compound based on the this compound scaffold, optimization might involve modifying the ethyl and tert-butyl substituents to enhance binding affinity or alter solubility. For example, replacing the ethyl group with other alkyl or cyclic groups could probe different regions of a target's binding pocket, while modifications to the tert-butyl group could modulate the compound's metabolic stability and cell permeability. mdpi.com

| Structural Moiety | Potential Modification | Goal of Modification |

|---|---|---|

| Ethyl Group | Substitution with larger alkyl, cycloalkyl, or aromatic groups | Improve target binding affinity (potency) and selectivity. |

| tert-Butyl Group | Replacement with smaller alkyl groups, cyclic systems, or polar groups | Modify solubility, cell permeability, and metabolic stability. |

| Acetamide Backbone | Introduction of substituents on the methylene (B1212753) bridge | Alter conformation and introduce new interaction points. |

X-ray crystallography of lead compounds bound to their target protein can provide atomic-level detail of the binding interactions, guiding rational, structure-based drug design for more effective optimization. nih.gov

Exploration of New Therapeutic Avenues Based on this compound Scaffold (Pre-Clinical Context)

The acetamide functional group is a common feature in many biologically active molecules, and derivatives have shown potential across a wide range of therapeutic areas. ontosight.ai The this compound scaffold, as a representative of this class, could serve as a starting point for developing novel preclinical candidates for various diseases.

Based on activities reported for structurally related acetamide compounds, several therapeutic avenues could be explored in a preclinical context:

Anticancer Activity: Many acetamide derivatives have been investigated for their ability to inhibit cancer cell proliferation. ontosight.airesearchgate.net Preclinical studies could involve screening this compound-based compounds against various cancer cell lines and in animal models of cancer.

Anti-inflammatory Activity: Certain acetamides have demonstrated anti-inflammatory properties, potentially by inhibiting enzymes involved in inflammatory pathways like cyclooxygenase (COX). ontosight.ainih.govarchivepp.com

Antimicrobial Activity: The acetamide scaffold has been incorporated into agents with antibacterial and antifungal properties. ontosight.ainih.gov New derivatives could be tested for efficacy against drug-resistant bacterial or fungal strains.

The exploration of these and other potential applications in preclinical models is a critical step in determining the therapeutic utility of this versatile chemical scaffold.

| Therapeutic Area | Potential Biological Target/Mechanism | Supporting Research on Acetamide Derivatives |

|---|---|---|

| Oncology | Kinase Inhibition, Apoptosis Induction | Show cytotoxic effects against breast and lung cancer cell lines. researchgate.net |

| Inflammation | Cyclooxygenase (COX) Enzyme Inhibition | Exhibit anti-inflammatory activity in rat paw edema models. nih.gov |

| Infectious Diseases | Inhibition of bacterial enzymes (e.g., DNA gyrase) | Show activity against Gram-positive and Gram-negative bacteria. nih.gov |

| Pain Management | Analgesic pathways | Some N-phenylacetamide derivatives show analgesic activity. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-tert-butyl-2-(ethylamino)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (e.g., Ugi reaction) catalyzed by boric acid in aqueous media, as demonstrated in similar acetamide derivatives . Key parameters include solvent choice (e.g., DMF or DMSO), temperature control (60–80°C), and purification via column chromatography. Optimization focuses on yield (typically 60–85%) and purity, verified by H/C NMR and mass spectrometry .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use spectroscopic techniques:

- NMR : H NMR (300 MHz, CDCl) for proton environments (e.g., tert-butyl singlet at δ ~1.48 ppm, ethylamino protons at δ ~2.5–3.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 343 [M+H]) .

- Elemental Analysis : Validate empirical formulas (e.g., CHNO) with ≤0.5% deviation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., DHFR, kinases) using fluorometric assays or ADP-Glo™ kinase assays. For anti-inflammatory activity, use LPS-induced IL-6/TNF-α suppression models in macrophages, comparing potency to reference drugs like Diclofenac .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Replace tert-butyl with cyclohexyl or aryl groups to assess steric/electronic effects on binding (e.g., cyclohexyl derivatives showed enhanced kinase inhibition ).

- Bioisosteric Replacement : Substitute ethylamino with morpholino or piperidinyl groups to improve metabolic stability .

- In Silico Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., DHFR PDB: 1U72) .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., high in vitro potency vs. low in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic Studies : Measure oral bioavailability and half-life in rodent models. Poor absorption may explain discrepancies.

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites (e.g., oxidation of ethylamino group).

- Dose-Response Refinement : Test higher doses or alternative formulations (e.g., nanoparticles) to overcome solubility limitations .

Q. How can degradation pathways of this compound be analyzed under environmental or physiological conditions?

- Methodological Answer :

- Photodegradation : Expose to UV light (254 nm) in aqueous buffer (pH 5–9) and monitor via HPLC. Major products may include dealkylated or oxidized derivatives .

- Hydrolysis Kinetics : Conduct accelerated stability studies at 40–60°C and pH 1–13, quantifying parent compound loss using validated GC or LC methods .

Q. What methodologies are recommended for assessing gastrointestinal toxicity in preclinical studies?

- Methodological Answer :

- In Vivo Ulcerogenic Potential : Administer compound (50–200 mg/kg) to rats for 7 days; assess gastric lesions via histopathology. Compare to aspirin-induced ulceration .

- In Vitro Cytotoxicity : Use Caco-2 cell monolayers to measure epithelial barrier integrity (TEER) and inflammatory markers (COX-2/PGE) .

Data Analysis & Experimental Design

Q. How should researchers design dose-ranging studies to balance efficacy and toxicity?

- Methodological Answer :

- MTD Determination : Conduct acute toxicity studies in mice (single doses: 10–1000 mg/kg) to identify lethal dose (LD).

- Therapeutic Index : Calculate TI = LD/ED (effective dose for 50% activity in target assay). Aim for TI >10 for drug candidates .

Q. What statistical approaches resolve variability in biological replicate data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.